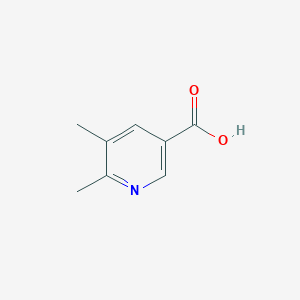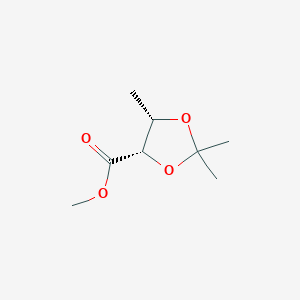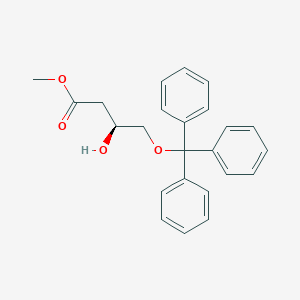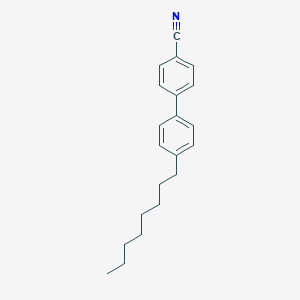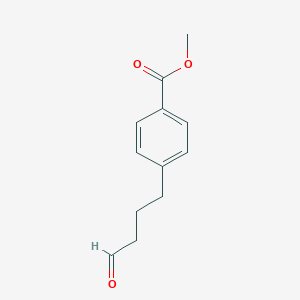
Methyl 4-(4-oxobutyl)benzoate
概要
説明
"Methyl 4-(4-oxobutyl)benzoate" is a chemical compound of interest in various fields of chemistry, including organic synthesis, material science, and pharmaceutical chemistry. Its structure implies the presence of both ester and ketone functional groups, which could afford it unique chemical and physical properties useful for a range of applications.
Synthesis Analysis
The synthesis of compounds closely related to "Methyl 4-(4-oxobutyl)benzoate" often involves condensation reactions, starting from benzoic acid derivatives or esters. For instance, similar compounds have been synthesized through the reaction of methyl esters of aroylpyruvic acids with amines in acetic acid–ethanol mixtures, showcasing the versatility of ester compounds in chemical synthesis (Gein et al., 2020).
科学的研究の応用
Synthesis of Organic Compounds : Methyl 4-(4-oxobutyl)benzoate has been used in the synthesis of 3,5-unsubstituted 4-O-benzyl tetramates, which are important intermediates in organic synthesis (Paintner, Metz, & Bauschke, 2002).
Study of Radical Generation : It has been involved in studies assessing the generation of hydroxyl and alkoxyl radicals, crucial in understanding oxidative stress and its biological implications (Winston, Harvey, Berl, & Cederbaum, 1983).
Development of Immunoassays : Methyl 4-(4-oxobutyl)benzoate derivatives have been synthesized for the development of microparticle-based immunoassays, highlighting its application in the field of bioanalytical methods (Wu, Mcnally, Pilcher, Salamone, & Rashid, 1997).
Pharmacological Studies : Its derivatives have shown potential in pharmacological applications. For instance, a study identified new compounds, including a derivative of Methyl 4-(4-oxobutyl)benzoate, from Zanthoxylum ailanthoides, with effects on neutrophil pro-inflammatory responses (Chung et al., 2013).
Materials Science and Photoluminescence : In materials science, derivatives of Methyl 4-(4-oxobutyl)benzoate have been studied for their mesomorphic behavior and photoluminescent properties, indicating its use in the development of new materials (Han, Wang, Zhang, & Zhu, 2010).
Crystal Growth Studies : It's also used in crystal growth studies, essential for understanding the physical properties of crystalline materials (Vijayan, Babu, Gunasekaran, Gopalakrishnan, & Ramasamy, 2003).
Anti-Cancer Agent Synthesis : Methyl 4-(4-oxobutyl)benzoate derivatives have been synthesized as potential anti-cancer agents, indicating its significance in medicinal chemistry (Soni, Sanghvi, Devkar, & Thakore, 2015).
Spectroscopic Analysis : The compound has been used in studies involving spectroscopic analysis, aiding in understanding molecular structures (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).
Investigation in Marine Biology : Methyl 4-(4-oxobutyl)benzoate derivatives from marine sponges have been investigated for their cytotoxic activity, demonstrating its potential in the discovery of new bioactive compounds (Hawas et al., 2018).
Safety And Hazards
While specific safety and hazard information for “Methyl 4-(4-oxobutyl)benzoate” is not available, general safety measures for handling similar chemical compounds include washing face, hands, and any exposed skin thoroughly after handling. It is also recommended not to eat, drink, or smoke when using this product. Protective gloves, clothing, and eye/face protection should be worn .
将来の方向性
特性
IUPAC Name |
methyl 4-(4-oxobutyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKOQVAJFXOJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-oxobutyl)benzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

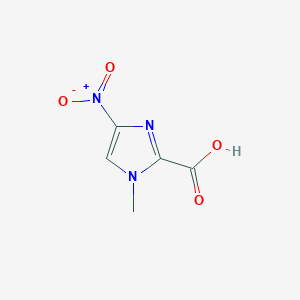
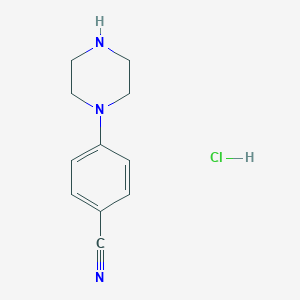
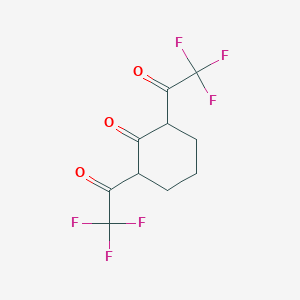
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
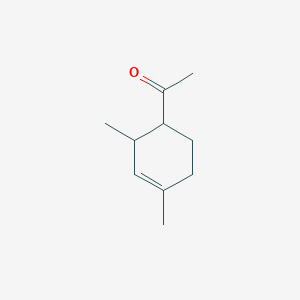
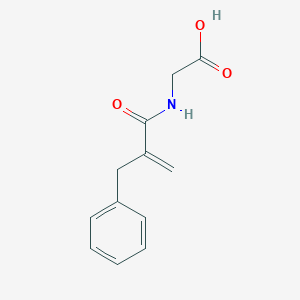
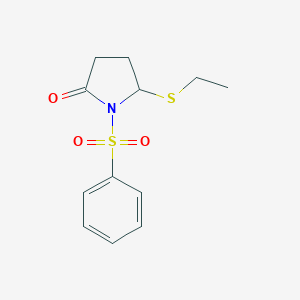
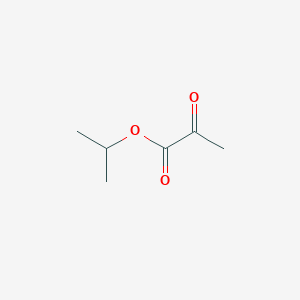

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)
